
7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline, also known as 7FHP, is a synthetic compound that has been developed for its potential applications in scientific research. This molecule is a derivative of theophylline, a well-known bronchodilator that is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). However, 7FHP has been designed specifically for research purposes, and its unique chemical structure and properties make it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline involves its ability to selectively inhibit PDEs, particularly the PDE4 isoform. By inhibiting PDE4, 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline increases the levels of cAMP and cGMP, which in turn activate various downstream signaling pathways. These pathways are involved in many cellular processes such as inflammation, immune response, and smooth muscle relaxation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline are diverse and depend on the specific processes being studied. For example, in studies of inflammation, 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline has been shown to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. In studies of smooth muscle relaxation, 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline has been shown to enhance the relaxation response in various tissues, suggesting its potential as a bronchodilator.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline for lab experiments is its selectivity for certain PDE isoforms, which allows for more precise investigation of specific biological processes. Additionally, the synthesis of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline is well-established and yields high purity and quantity of the compound. However, one limitation of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline is its relatively high cost compared to other research tools, which may limit its accessibility for some researchers.
Orientations Futures
There are several potential future directions for research involving 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline. One area of interest is the investigation of its potential as a therapeutic agent for various diseases, particularly those involving inflammation and smooth muscle dysfunction. Additionally, further studies of its mechanism of action and selectivity for certain PDE isoforms may lead to the development of more targeted and effective treatments for specific conditions. Finally, the synthesis of new derivatives of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline may yield compounds with even greater selectivity and potency, further expanding its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline involves several steps, starting with the reaction of theophylline with a fluorinated sugar molecule. This reaction produces a complex intermediate compound, which is then further modified to yield the final product. The synthesis process has been optimized to ensure high yields and purity of the final compound, and it has been extensively characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
One of the main applications of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline in scientific research is as a probe for studying the activity of cyclic nucleotide phosphodiesterases (PDEs). PDEs are a family of enzymes that play a critical role in regulating the levels of cyclic nucleotides such as cAMP and cGMP, which are important signaling molecules in many biological processes. By selectively inhibiting certain PDE isoforms, 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline can be used to investigate the specific roles of these enzymes in various cellular and physiological processes.
Propriétés
Numéro CAS |
142270-03-9 |
|---|---|
Nom du produit |
7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline |
Formule moléculaire |
C13H13FN4O5 |
Poids moléculaire |
324.26 g/mol |
Nom IUPAC |
9-[(2R,6R)-4-fluoro-6-(hydroxymethyl)-5-oxo-2H-pyran-2-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H13FN4O5/c1-16-11-9(12(21)17(2)13(16)22)15-5-18(11)8-3-6(14)10(20)7(4-19)23-8/h3,5,7-8,19H,4H2,1-2H3/t7-,8-/m1/s1 |
Clé InChI |
XGHISNSPFYANSE-HTQZYQBOSA-N |
SMILES isomérique |
CN1C2=C(C(=O)N(C1=O)C)N=CN2[C@H]3C=C(C(=O)[C@H](O3)CO)F |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C=C(C(=O)C(O3)CO)F |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C=C(C(=O)C(O3)CO)F |
Autres numéros CAS |
142270-03-9 |
Synonymes |
7-(3-deoxy-3-fluoro-beta-D-glycero-hex-2-enopyranosyl-4-ulose)theophylline 7-(3-deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline DFH-theophylline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



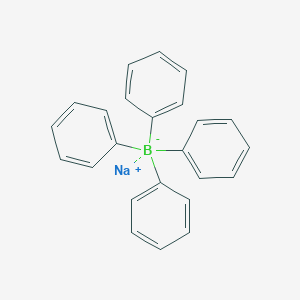
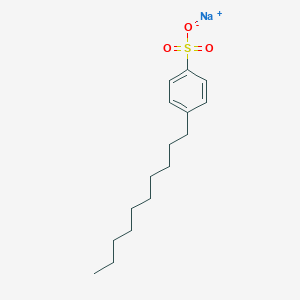
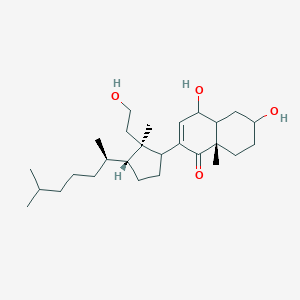
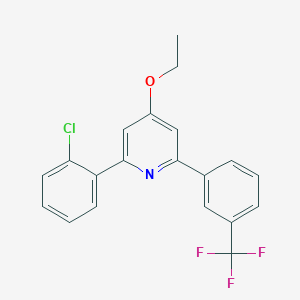
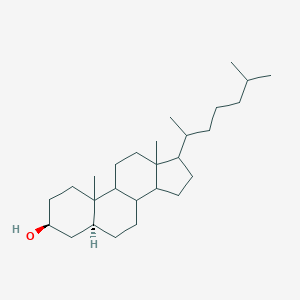
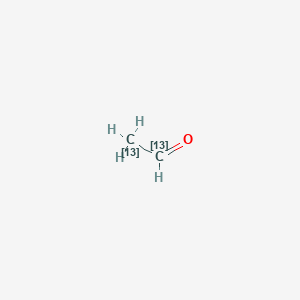
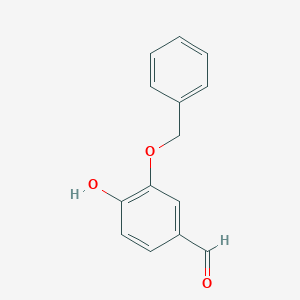
![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)
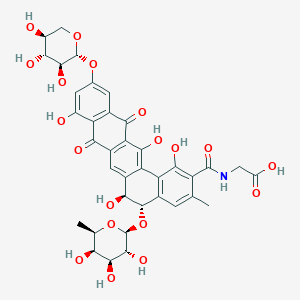
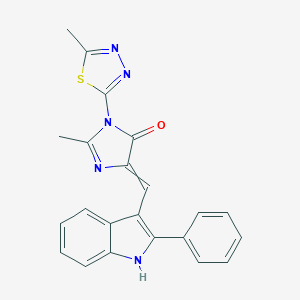
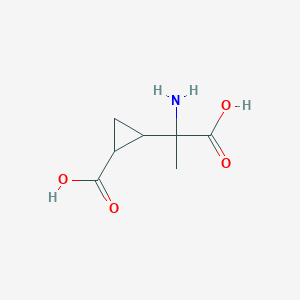
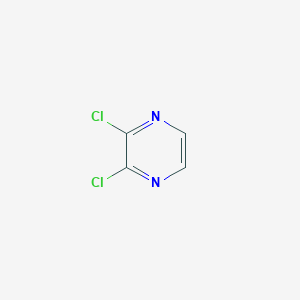
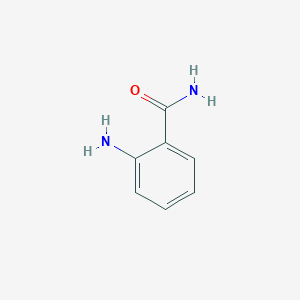
![(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B116537.png)